Bis(salicylideniminato-3-propyl)methylaminocobalt(II) (CAS 15391-24-9), commonly abbreviated as Co(SMDPT), is a highly specialized pentadentate Schiff-base cobalt(II) complex. Unlike traditional tetradentate Co(II) complexes, Co(SMDPT) incorporates a built-in tertiary amine that serves as an axial donor, locking the cobalt center into a five-coordinate square-pyramidal geometry [1]. This structural feature endows the complex with exceptional capability for reversible dioxygen binding and facilitates its role as a highly efficient Electron Transfer Mediator (ETM) in aerobic oxidation reactions [2]. For industrial and advanced laboratory procurement, Co(SMDPT) is prioritized when processes require the use of molecular oxygen as a clean terminal oxidant, demanding a catalyst that resists irreversible degradation while avoiding the use of toxic external axial bases.
Generic substitution with simpler, more common tetradentate cobalt complexes like Co(salen) or Co(acacen) routinely fails in advanced aerobic oxidations and gas-separation applications. Tetradentate complexes require the addition of a volatile and often toxic external axial base (such as pyridine or N-methylimidazole) to activate the cobalt center for O2 binding, and even then, aerated solutions of these simpler complexes are prone to rapid, irreversible auto-oxidation to inactive Co(III) species within hours[1]. Furthermore, in heterogeneous catalyst design, the steric hindrance of zeolite pores prevents the coordination of external bases to Co(salen), rendering it inactive [2]. Co(SMDPT) bypasses these limitations entirely; its integrated axial nitrogen donor ensures robust, reversible O2 binding and long-term stability, making it a non-interchangeable precursor for continuous catalytic cycles and supported catalyst frameworks.
Co(SMDPT) achieves reversible dioxygen binding through its intrinsic pentadentate N3O2 coordination sphere. Thermodynamic studies demonstrate that Co(SMDPT) binds O2 with an enthalpy of formation of -9.8 kcal/mol in dichloromethane without any additives [1]. In contrast, baseline tetradentate complexes like Co(salen) exhibit negligible O2 affinity unless a large excess of an external axial base, such as pyridine, is added to the system. The built-in axial methylamine group in Co(SMDPT) provides the exact electronic and steric environment required for O2 activation, eliminating the need for toxic co-solvents.
| Evidence Dimension | Requirement for external axial base for O2 binding |
| Target Compound Data | 0 equivalents required (intrinsic pentadentate activation, ΔH = -9.8 kcal/mol) |
| Comparator Or Baseline | Co(salen) (Requires large excess of pyridine or similar base) |
| Quantified Difference | 100% elimination of toxic axial base additives |
| Conditions | Dichloromethane solution, ambient O2 pressure |
Eliminating pyridine or N-methylimidazole from the reaction mixture simplifies downstream purification, improves safety profiles, and reduces overall process costs.
A critical failure point for cobalt-based oxygen carriers is their degradation into inactive oxidized species. While aerated solutions of standard Co(salen) undergo irreversible auto-oxidation to inactive Co(III) complexes within hours, Co(SMDPT) demonstrates significantly enhanced stability [1]. The specific ligand architecture of Co(SMDPT) stabilizes the Co(III)-superoxo intermediate, allowing it to undergo multiple reversible O2 binding cycles without rapid decomposition. This resistance to oxidative degradation is essential for maintaining catalytic turnover numbers in continuous aerobic oxidation processes.
| Evidence Dimension | Catalyst stability in aerated solution |
| Target Compound Data | Stable reversible O2 binding maintained over extended cycles |
| Comparator Or Baseline | Co(salen) (Irreversibly auto-oxidizes within hours) |
| Quantified Difference | Extension of active catalyst lifetime from hours to extended multi-cycle stability |
| Conditions | Aerated solvent at ambient temperature |
Extended catalyst lifetime directly translates to lower procurement volumes and higher batch-to-batch reproducibility in industrial oxidations.
In the NHC-catalyzed asymmetric aerobic oxidative synthesis of dihydropyranones, direct use of molecular O2 fails due to high kinetic barriers. The introduction of Co(SMDPT) as an Electron Transfer Mediator (ETM), coupled with a quinone, effectively bridges this gap [1]. The Co(SMDPT)-mediated system enables the reaction to proceed smoothly at 40 °C, delivering the target dihydropyranones in up to 62% yield and 95% enantiomeric excess (ee)[1]. In the absence of the Co(SMDPT) ETM system, the reaction cannot utilize O2 effectively, resulting in trace yields.
| Evidence Dimension | Product yield in aerobic NHC-catalyzed oxidation |
| Target Compound Data | 62% yield, 95% ee |
| Comparator Or Baseline | Direct O2 oxidation without ETM (Trace yield) |
| Quantified Difference | >60% absolute increase in yield under identical aerobic conditions |
| Conditions | 40 °C, ambient O2, NHC catalyst, quinone co-mediator |
Enables the procurement of a clean, air-based oxidation process instead of relying on heavy, expensive, and waste-generating stoichiometric oxidants.
Developing supported oxygen-binding materials requires encapsulating the complex within a porous matrix. When encapsulated in zeolite Y or EMT, Co(SMDPT) successfully forms the required 5-coordinate active complex, with up to 25% of the total Co(II) reversibly binding dioxygen [1]. Conversely, attempting to encapsulate Co(salen) fails to produce an active oxygen carrier because the steric constraints of the zeolite supercage prevent the necessary coordination of an external axial base [1]. The pentadentate nature of Co(SMDPT) circumvents this spatial limitation entirely.
| Evidence Dimension | Active site formation in zeolite encapsulation |
| Target Compound Data | Up to 25% of Co(II) reversibly binds O2 inside the zeolite |
| Comparator Or Baseline | Co(salen) (Fails to form active O2-binding complex due to steric hindrance of external base) |
| Quantified Difference | Complete enablement of heterogeneous O2 binding vs. baseline failure |
| Conditions | Co(II) exchanged, ligand-loaded hexagonal faujasite (zeolite) |
Essential for buyers developing solid-state oxygen scavengers, gas separation membranes, or fixed-bed aerobic oxidation reactors.
Co(SMDPT) is the preferred choice for formulating Electron Transfer Mediator systems in asymmetric organic synthesis, allowing the replacement of stoichiometric oxidants with ambient air or pure O2 [1].
Due to its ability to function without external bases, Co(SMDPT) is ideal for encapsulation in zeolites (e.g., Zeolite Y, EMT) and metal-organic frameworks for reversible oxygen capture and gas separation technologies [2].
Co(SMDPT) serves as a highly effective co-catalyst (alongside palladium and quinones) in the industrial oxidative carbonylation of alcohols to produce dialkyl oxalates, improving selectivity and yield [3].